5-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one
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Overview
Description
5-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one is a complex organic compound that features a unique combination of functional groups, including a thiazepane ring, a pyridinone moiety, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an alkyl halide under basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine and an appropriate leaving group.
Coupling with Pyridinone: The final step involves coupling the thiazepane intermediate with a pyridinone derivative through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
5-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the thiazepane ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of biological targets.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for constructing diverse chemical entities.
Materials Science: The compound’s functional groups may impart interesting properties to materials, such as enhanced conductivity or stability, making it useful in the development of advanced materials.
Mechanism of Action
The mechanism of action of 5-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s functional groups can participate in hydrogen bonding, hydrophobic interactions, and electrostatic interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pyridinium Salts: These compounds share the pyridinone moiety and exhibit similar reactivity and applications in medicinal chemistry and materials science.
Thiazepane Derivatives: Compounds with the thiazepane ring structure may have comparable chemical properties and biological activities.
Uniqueness
5-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of both a thiazepane ring and a pyridinone moiety in a single molecule is relatively rare, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-[3-[(dimethylamino)methyl]-1,4-thiazepane-4-carbonyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-16(2)9-12-10-20-7-3-6-17(12)14(19)11-4-5-13(18)15-8-11/h4-5,8,12H,3,6-7,9-10H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJMINBXRWPJRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1C(=O)C2=CNC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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